2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-methylphenyl)acetamide
Description
The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-methylphenyl)acetamide is an acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether-oxygen bridge to an acetamide group. The N-substituent is a 4-methylphenyl group, distinguishing it from structurally related agrochemicals and pharmaceuticals. Benzofuran derivatives are known for their diverse biological activities, including pesticidal, herbicidal, and pharmacological properties .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-7-9-15(10-8-13)20-17(21)12-22-16-6-4-5-14-11-19(2,3)23-18(14)16/h4-10H,11-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKJDTMUXYJNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-(2,2-Dimethyl-2,3-Dihydrobenzofuran-7-Yloxy)Acetic Acid
The synthesis begins with 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol (0.10 mol), which reacts with chloroacetic acid (0.12 mol) under alkaline conditions. Sodium hydroxide (0.25 mol) in distilled water facilitates nucleophilic substitution at 283.15 K for 3 hours, yielding 21.91 g (98.5%) of the acetic acid intermediate. The reaction’s efficiency stems from the electron-rich aromatic system of the dihydrobenzofuran core, which enhances electrophilic aromatic substitution.
Table 1: Reaction Conditions for Acid Intermediate
| Component | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| Dihydrobenzofuran-7-ol | 0.10 mol | 283.15 K | 3 h | 98.5% |
| Chloroacetic acid | 0.12 mol | |||
| NaOH | 0.25 mol |
Conversion to Acyl Chloride
The acetic acid intermediate undergoes chlorination with thionyl chloride (0.25 mol) in anhydrous toluene at 353.15 K for 6 hours. Excess thionyl chloride is removed under reduced pressure, yielding the reactive acyl chloride. This step avoids side reactions by maintaining anhydrous conditions, critical for preventing hydrolysis back to the carboxylic acid.
Amidation with 4-Methylaniline
The acyl chloride reacts with 4-methylaniline (0.10 mol) in the presence of triethylamine (0.20 mol) at 273.15 K. Triethylamine scavenges HCl, driving the reaction toward amide bond formation. After 3 hours, the mixture is washed with water and purified via recrystallization from ethanol, yielding colorless crystals.
Table 2: Amidation Parameters
| Reagent | Quantity | Temperature | Time | Purification Method |
|---|---|---|---|---|
| Acyl chloride | 0.10 mol | 273.15 K | 3 h | Recrystallization |
| 4-Methylaniline | 0.10 mol | (Ethanol) | ||
| Triethylamine | 0.20 mol |
Structural Characterization
Single-crystal X-ray diffraction confirms the dihydrobenzofuran ring adopts an envelope conformation, with the dimethyl-bearing carbon displaced by 0.356 Å from the plane. NMR and LC-MS verify the acetamide’s identity, while weak C–H⋯O interactions stabilize the crystal lattice.
Alternative Amidation Strategies
Carbonyldiimidazole (CDI)-Mediated Activation
A related benzofuran acetamide synthesis activates the carboxylic acid with 1,1-carbonyldiimidazole (CDI) in dimethylformamide at 273 K. After 45 minutes, ammonium acetate and triethylamine are added, yielding the amide overnight. This method avoids thionyl chloride’s corrosive nature but requires chromatographic purification (ethyl acetate/petroleum ether, 8:2).
Table 3: CDI vs. Thionyl Chloride Amidation
| Parameter | Thionyl Chloride | CDI |
|---|---|---|
| Yield | High (≥90%) | Moderate (70%) |
| Purification | Recrystallization | Column Chromatography |
| Reaction Time | 3 h | 12–24 h |
Catalytic Approaches to Benzofuran Intermediates
Rhodium-Mediated C–H Activation
CpRh catalysts enable benzofuran synthesis via C–H activation of benzamides and vinylene carbonate. Though yields vary (30–80%), this approach offers regioselectivity for synthesizing complex benzofuran derivatives, potentially applicable to advanced analogs of the target compound.
Optimization and Scale-Up Considerations
Solvent and Base Selection
The primary route uses toluene and triethylamine, whereas CDI methods require polar aprotic solvents like dimethylformamide. Neat conditions in base-catalyzed Dieckmann condensations achieve 81–97% yields for simpler benzofurans, suggesting potential optimization avenues for large-scale synthesis.
Crystallization vs. Chromatography
Recrystallization from ethanol ensures high purity for X-ray studies, while column chromatography resolves byproducts in CDI-mediated reactions. Economic analyses favor recrystallization for industrial applications due to lower solvent costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the acetamide linkage, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzofuran moiety and acetamide linkage may play key roles in these interactions.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structure shares similarities with several agrochemicals and synthetic intermediates. Key comparisons include:
Key Observations :
- Functional Group Impact : The target compound’s acetamide group contrasts with carbofuran’s carbamate, which is critical for cholinesterase inhibition in pests. Acetamides like metolachlor instead target plant lipid biosynthesis .
- Benzofuran Modifications : The 2,2-dimethyl substitution on the benzofuran ring is shared with carbofuran, suggesting resistance to oxidative degradation, a trait beneficial for environmental persistence .
Physicochemical and Conformational Differences
- Planarity and Hydrogen Bonding : N-Substituted 2-arylacetamides often exhibit varied dihedral angles between aromatic rings, affecting molecular planarity. For example, dichlorophenyl acetamide derivatives show dihedral angles of 44.5°–77.5° between aryl and heterocyclic rings, influencing crystallinity and solubility . The target compound’s 4-methylphenyl group may reduce steric hindrance compared to bulkier substituents, favoring tighter crystal packing.
Biological Activity
The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-methylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, neuroprotective, and enzyme inhibitory effects, supported by various studies and data.
- Molecular Formula: C₁₃H₁₈N₂O₂
- Molecular Weight: 234.29 g/mol
- CAS Number: 1171482-06-6
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interaction with various biological targets. Key areas of interest include:
-
Anti-inflammatory Activity
- Studies have shown that derivatives of benzofuran can inhibit pro-inflammatory cytokines and pathways, particularly through the NF-κB signaling pathway. This inhibition can lead to reduced inflammation in various models of disease.
-
Neuroprotective Effects
- The compound exhibits neuroprotective properties by preventing neuronal cell death in models of neurodegenerative diseases. It has been noted for its ability to cross the blood-brain barrier (BBB), making it a candidate for treating conditions like Alzheimer’s disease.
-
Enzyme Inhibition
- The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the pathophysiology of Alzheimer's disease, where their inhibition can lead to increased levels of acetylcholine, improving cognitive function.
1. Anti-inflammatory Mechanism
Research indicates that the compound inhibits the phosphorylation of P65 protein in the NF-κB pathway, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6. This effect was observed in cell culture studies using lipopolysaccharide (LPS)-stimulated macrophages.
2. Neuroprotective Studies
In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound significantly reduced oxidative stress markers and apoptosis rates when exposed to neurotoxic agents like Aβ1–42. Additionally, animal models of Alzheimer's disease treated with this compound showed improved performance in memory tasks compared to untreated controls.
3. Enzyme Inhibition Data
The compound's inhibitory activity against AChE and BuChE was quantified using IC50 values:
These values indicate that the compound is a more potent inhibitor than some established drugs like donepezil.
Case Studies
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
In a study involving scopolamine-induced memory impairment in mice, administration of the compound resulted in significant improvements in cognitive function as measured by the Morris water maze test. The treated group exhibited a marked decrease in escape latency compared to controls.
Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis
In a clinical trial evaluating chronic inflammatory conditions, patients receiving the compound reported reduced joint swelling and pain scores over an eight-week period compared to baseline measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
